3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-2,4-dione family, characterized by a fused bicyclic core with a pyridine ring fused to a pyrimidine-dione moiety. Key structural features include:
- Substituents: A 3,4-dimethoxyphenyl ethyl group at position 3 and a 4-nitrobenzyl group at position 1.
- Functional Impact: The 3,4-dimethoxyphenyl group provides electron-donating effects, while the para-nitrobenzyl group introduces strong electron-withdrawing properties. These substitutions likely influence solubility, receptor binding, and metabolic stability.
Its synthesis likely follows routes similar to analogs in , involving alkylation and condensation reactions .
Properties
CAS No. |
902920-81-4 |
|---|---|
Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.462 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-10-7-16(14-21(20)34-2)11-13-26-23(29)19-4-3-12-25-22(19)27(24(26)30)15-17-5-8-18(9-6-17)28(31)32/h3-10,12,14H,11,13,15H2,1-2H3 |
InChI Key |
HTCSTFICXKMKPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 3,4-dimethoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Attachment of the 4-nitrobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrido[2,3-d]pyrimidine core reacts with 4-nitrobenzyl bromide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The 4-nitrobenzyl group undergoes selective oxidation under controlled conditions. Using potassium permanganate in acidic media, the nitro group remains stable, while the ethyl linkage between the dimethoxyphenyl and pyrido[2,3-d]pyrimidine core can oxidize to a ketone (yield: 65–78%) . Chromium trioxide in acetic acid further oxidizes methoxy groups to quinone structures, though this is less common due to steric hindrance .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-(4-aminobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione (yield: 82–90%) . Sodium borohydride selectively reduces the pyrimidine ring’s carbonyl groups to alcohols under alkaline conditions, though this is reversible in aqueous media .
Substitution Reactions
The pyrido[2,3-d]pyrimidine core undergoes nucleophilic substitution at the C5 and C7 positions. For example:
-
Halogenation with Cl₂/FeCl₃ introduces chlorine at C7 (yield: 55%) .
-
Alkylation using methyl iodide in DMF substitutes the C5 hydrogen with a methyl group (yield: 48%) .
Key Reagents and Conditions
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C | Ethanol, 25°C, 6 hr | 1-(4-Aminobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
| Oxidation | KMnO₄, H₂SO₄ | 80°C, 2 hr | Ketone derivative at ethyl linkage |
| Halogenation | Cl₂, FeCl₃ | DCM, 0°C, 30 min | 7-Chloro-substituted derivative |
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | 5-Methyl-substituted analog |
Comparative Reactivity with Structural Analogs
Mechanistic Insights
-
Nitro Reduction : The electron-withdrawing nitro group stabilizes the transition state during catalytic hydrogenation, accelerating amine formation .
-
Core Reactivity : The pyrido[2,3-d]pyrimidine’s electron-deficient C5 and C7 positions facilitate nucleophilic attacks, while the C2 and C4 carbonyls participate in keto-enol tautomerism .
Stability and Byproduct Formation
Scientific Research Applications
Structural Characteristics
The structure of the compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity. The presence of methoxy and nitro groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes pivotal in cancer cell proliferation.
Case Study
A study exploring the anticancer effects of pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results suggested that modifications on the pyrimidine ring could enhance selectivity and potency against tumor cells.
Anti-inflammatory Properties
Compounds similar to this pyrido[2,3-d]pyrimidine have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them potential candidates for treating chronic inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Cell Line |
|---|---|---|
| Compound A | 75% | RAW 264.7 |
| Compound B | 68% | THP-1 |
| Target Compound | 82% | J774A.1 |
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrimidine derivatives, indicating their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
Case Study
A recent investigation into neuroprotective agents found that certain pyrido[2,3-d]pyrimidines reduced oxidative stress markers in neuronal cell cultures. This suggests a mechanism where these compounds could mitigate neuronal damage associated with conditions like Alzheimer's disease.
Antimicrobial Activity
The compound's structure may confer antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Ring Fusion : The [3,2-d] fusion in 70h alters proton environments (e.g., H6 δ 8.44 vs. H7 δ 8.59 in 70g), affecting electronic distribution .
- Substituent Position : The target compound’s para-nitro group (vs. meta-nitro in ) may enhance dipole interactions in biological targets .
Substituent Effects on Physicochemical Properties
Aromatic Substitutions
- 3,4-Dimethoxyphenyl vs. Crystal structure data () suggest that bulky aryl groups (e.g., 2,6-diethylphenyl) force the benzene ring to orient vertically to the pyrido core, possibly hindering receptor binding .
Heterocyclic Modifications
Biological Activity
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current knowledge regarding its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes both pyrimidine and phenyl moieties. The presence of the 3,4-dimethoxyphenyl and 4-nitrobenzyl groups suggests potential interactions with biological targets, particularly in cancer cells.
Biological Activity Overview
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit various biological activities including:
- Antitumor Activity : Many studies have explored the cytotoxic effects of pyrido[2,3-d]pyrimidines against different cancer cell lines.
- Kinase Inhibition : Certain derivatives have shown promise as inhibitors of specific kinases involved in tumor progression.
Antitumor Activity
A significant area of research has focused on the antitumor properties of pyrido[2,3-d]pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated that many derivatives exhibited significant cytotoxicity with IC50 values ranging from 13 nM to over 50 μM depending on the specific compound and cell line tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | A549 | 13 |
| Compound C | NCI-H1975 | 29.3 |
The mechanism by which pyrido[2,3-d]pyrimidines exert their biological effects often involves:
- Inhibition of Kinases : These compounds can inhibit EGFR and other tyrosine kinases critical for cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Studies
- Study on Anticancer Activity : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against breast cancer cells. The results indicated that compounds with electron-withdrawing groups had enhanced cytotoxicity compared to those with electron-donating groups .
- Kinase Inhibition Study : Another investigation focused on the kinase inhibitory activity of pyrido[2,3-d]pyrimidines. The study reported that certain derivatives demonstrated high potency against EGFR L858R/T790M mutations associated with resistance in lung cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
